molecular formula C25H21N5O2 B2388151 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-46-0

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2388151
CAS No.: 1031624-46-0
M. Wt: 423.476
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a high-purity, synthetic small molecule provided for research use. This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline chemical class, a framework of significant interest in medicinal chemistry due to its diverse biological activity profile . While direct biological data for this specific analogue is limited in the public domain, its core structure is closely related to triazoloquinazoline derivatives that have demonstrated potent and selective bioactivities in preclinical research, particularly as inhibitors of key signaling pathways and as anti-inflammatory agents . The structural motif of the quinazolinone core is known to be a privileged scaffold in drug discovery, often associated with the ability to interact with a variety of biological targets . Researchers are investigating such complex heterocyclic compounds for their potential to modulate cellular signaling pathways implicated in diseases like cancer and chronic inflammation. For instance, structurally similar [1,2,3]triazolo[4,5-c]quinoline derivatives have been identified as a novel class of small molecule inhibitors of the Hippo signaling pathway, a key regulator of organ size and tumorigenesis . Furthermore, other analogues, such as 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalines, have shown promising anti-inflammatory effects by inhibiting LPS-induced NO release and downregulating the MAPK signaling pathway in vitro and in vivo . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for diagnostic purposes. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and referring to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

5-oxo-3-phenyl-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPSUJFRDHHIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Many studies have highlighted the potential of quinazoline derivatives in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Some derivatives have shown efficacy against various microbial strains.
  • Anti-inflammatory Properties : Certain compounds in this class have been noted for their ability to reduce inflammation.

In Vitro Studies

A significant study evaluated various synthesized triazoloquinazoline derivatives, including our compound of interest, against several cancer cell lines:

Cell LineCompound TestedIC50 Value (µM)
Hepatocellular carcinoma (HePG-2)5-oxo compound29.47
Mammary gland breast cancer (MCF-7)5-oxo compoundModerate activity
Human prostate cancer (PC3)5-oxo compoundModerate activity
Colorectal carcinoma (HCT-116)5-oxo compound17.35

The results indicated that the compound showed moderate cytotoxicity against the selected cell lines, with the strongest effect observed against colorectal carcinoma (HCT-116) with an IC50 value of 17.35 µM .

The anticancer mechanism is believed to involve the inhibition of key enzymes such as EGFR-TK and topoisomerase II , which are crucial for cancer cell proliferation and survival. For instance, one study documented an IC50 value of 0.69 to 1.8 µM for EGFR inhibition by related triazoloquinazoline compounds .

Antimicrobial Properties

Some derivatives from the quinazoline family have shown promising antimicrobial activity. Although specific data on our compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Anti-inflammatory Effects

Quinazoline derivatives are also noted for their anti-inflammatory properties. The presence of specific substituents on the quinazoline ring enhances these effects, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Case Study on Hepatocellular Carcinoma : A synthesized derivative was tested in vivo and showed significant tumor reduction in animal models. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
  • Clinical Trials : Ongoing clinical trials are investigating the effectiveness of quinazoline derivatives in combination therapies for advanced cancers, aiming to improve patient outcomes through synergistic effects with existing chemotherapeutics.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. It has been tested against various cancer cell lines, showing promising results:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound could be a candidate for further development as an anticancer agent, particularly due to its effectiveness against aggressive cancer types such as glioblastoma and ovarian cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate significant effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosa12.5 µg/ml
Candida albicans15 µg/ml

The low MIC values suggest that this compound could serve as a lead structure in the design of new antimicrobial agents, especially in the fight against resistant strains .

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study, researchers synthesized various derivatives of the compound and assessed their anticancer efficacy in xenograft models. The results indicated that specific modifications to the phenyl groups enhanced the interaction with cancer cell receptors, leading to increased apoptosis in treated cells.

Case Study 2: Antimicrobial Screening

A comprehensive screening of the compound's derivatives was conducted against clinically relevant pathogens. The study found that certain substitutions on the triazole ring improved antibacterial activity significantly, suggesting a structure-activity relationship that could guide future synthetic efforts.

Comparison with Similar Compounds

Key Structural Differences

The target compound shares structural homology with N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound E543-0726, ). Critical differences include:

  • Position 3 substituent : The target compound has a phenyl group, while E543-0726 has a 4-methoxyphenyl group.
  • Carboxamide side chain : The target compound’s phenylpropyl group contrasts with E543-0726’s (3,4-dimethoxyphenyl)methyl group.

Physicochemical Properties

Property Target Compound (Estimated) E543-0726
Molecular Formula C27H24N5O2 C26H23N5O5
Molecular Weight ~458.5 g/mol 485.5 g/mol
logP (Lipophilicity) ~3.5 (predicted) 2.58
logSw (Aqueous Solubility) ~-4.0 (predicted) -3.294
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 6 9
Polar Surface Area (Ų) ~80 97.45

Analysis :

  • The target compound’s phenylpropyl group increases lipophilicity (higher logP) compared to E543-0726’s methoxy-substituted side chain, which enhances polarity .
  • Reduced hydrogen bond acceptors (6 vs. 9) and lower polar surface area in the target compound suggest decreased solubility, corroborated by its predicted logSw of -4.0 .

Reactivity Insights

  • The phenylpropyl chain in the target compound may undergo oxidative metabolism, whereas E543-0726’s methoxy groups are prone to demethylation, altering pharmacokinetics .

Binding Affinity and Selectivity

  • E543-0726 : Methoxy substituents facilitate hydrogen bonding with residues like Asp or Glu, but excessive polarity may reduce membrane permeability .

Q & A

Q. What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

The synthesis typically involves:

  • Formation of the triazoloquinazoline core via cyclization of hydrazine derivatives with carbonyl-containing precursors .
  • Functionalization with substituents (e.g., phenylpropyl groups) using coupling agents or nucleophilic substitution .
  • Critical parameters include solvent choice (ethanol, DMF), catalysts (e.g., benzyltributylammonium bromide), and reflux conditions (60–120°C) to optimize yields (typically 70–85%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., phenylpropyl group integration in 1^1H NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 443.9 g/mol for a related analog) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should include:

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory potential : Measurement of nitric oxide (NO) inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting data in biological activity assays (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Pharmacokinetic studies : Assess bioavailability via LC-MS/MS to identify metabolic instability .
  • Molecular modeling : Perform docking studies to evaluate binding affinity to proposed targets (e.g., kinases or enzymes) .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Process intensification : Employ flow chemistry to control exothermic reactions and reduce side products .
  • Purification : Gradient chromatography (e.g., reverse-phase HPLC) to isolate the compound from structurally similar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.